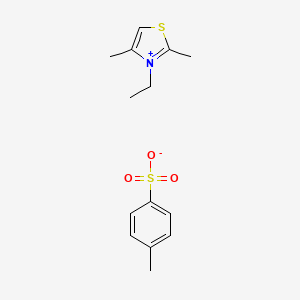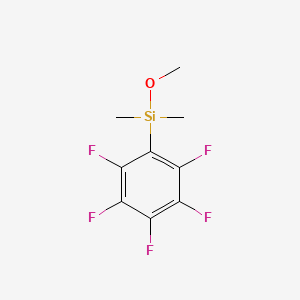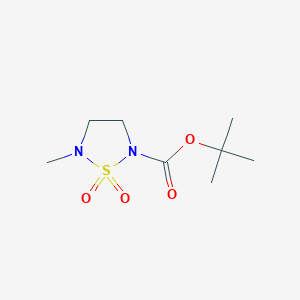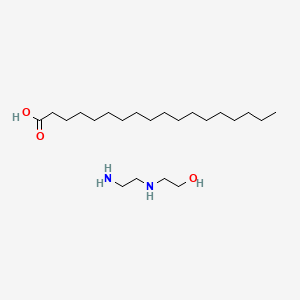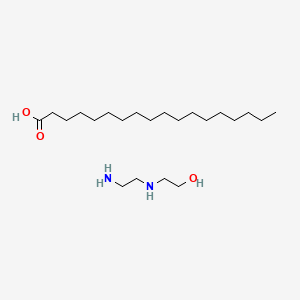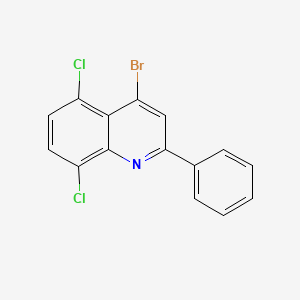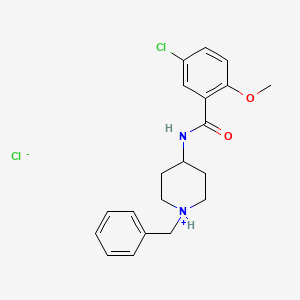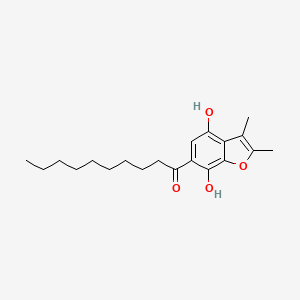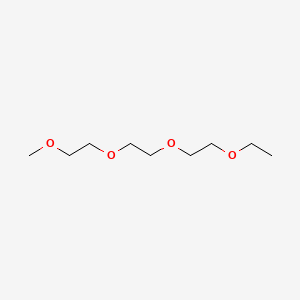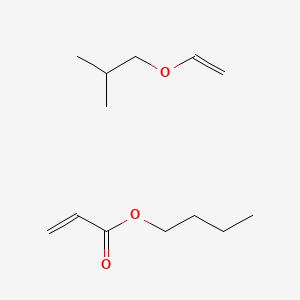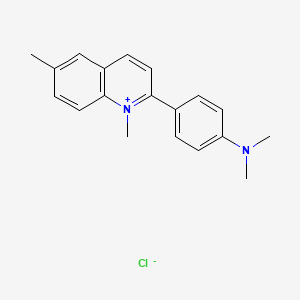
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a dimethylaminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride typically involves the reaction of 2-chloro-1,6-dimethylquinolinium chloride with p-dimethylaminobenzene under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or chloroform.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-(Dimethylaminophenyl)quinoline: Similar structure but lacks the quaternary ammonium group.
1,6-Dimethylquinolinium chloride: Similar quinoline core but without the dimethylaminophenyl group.
Quinoline derivatives: Various compounds with modifications to the quinoline ring.
Uniqueness
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is unique due to its combination of a quinoline ring with a dimethylaminophenyl group and a quaternary ammonium moiety
特性
CAS番号 |
24220-18-6 |
|---|---|
分子式 |
C19H21ClN2 |
分子量 |
312.8 g/mol |
IUPAC名 |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C19H21N2.ClH/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChIキー |
KQDAZBXNAWWMLP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


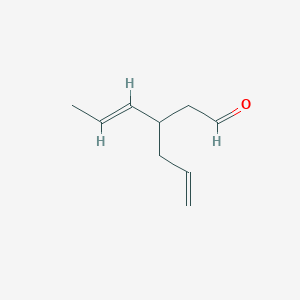
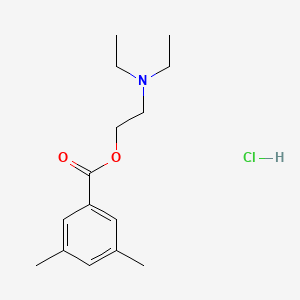
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
